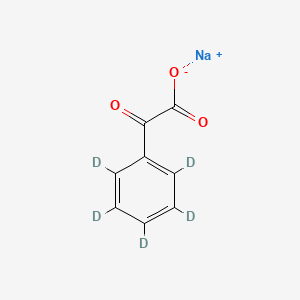

Sodium Phenyl-d5-glyoxylate

Description

Contextualization of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a fundamental technique in modern science, allowing researchers to track the journey of molecules through chemical reactions or biological pathways. wikipedia.orgcreative-proteomics.comspectroinlets.com The process involves replacing one or more atoms in a molecule with one of its isotopes, which has a different number of neutrons. wikipedia.org These isotopes act as detectable markers. The nuclides used can be radioactive isotopes or, more commonly in contemporary research, stable, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgmetwarebio.com

The use of stable isotopes is known as Stable Isotope Labeling (SIL). studysmarter.co.uk This method is preferred for many applications due to its safety and suitability for long-term studies. studysmarter.co.uk The labeled compounds are chemically identical to their unlabeled counterparts, ensuring they behave the same way in a given system. metwarebio.com However, their difference in mass allows them to be distinguished and measured with high precision using analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. wikipedia.orgspectroinlets.commetwarebio.compharmaffiliates.com This technique is crucial for achieving the accuracy required in fields as diverse as pharmaceutical development, metabolomics, environmental science, and clinical diagnostics. studysmarter.co.ukclearsynth.compubcompare.ai

The Foundational Role of Sodium Phenyl-d5-glyoxylate as a Specialized Isotopic Probe

This compound is a deuterated derivative of sodium phenylglyoxylate (B1224774). lgcstandards.commedchemexpress.com In this specialized compound, the five hydrogen atoms on the aromatic phenyl ring have been replaced by deuterium, a stable isotope of hydrogen. lgcstandards.com This substitution makes it an ideal isotopic probe, primarily used as an internal standard in analytical chemistry. clearsynth.compubcompare.aiszabo-scandic.com

Internal standards are essential for accurate quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comsigmaaldrich.com By adding a known quantity of this compound to a sample, scientists can accurately measure the concentration of its naturally occurring, unlabeled counterpart, sodium phenylglyoxylate. metwarebio.compubcompare.ai This is because the deuterated standard behaves almost identically to the target analyte during sample preparation and analysis but is easily distinguished by its higher mass in the mass spectrometer. szabo-scandic.com

A key application of this compound is in biomonitoring studies for occupational or environmental exposure to chemicals like styrene (B11656). researchgate.netfrontiersin.org Styrene is metabolized in the body to mandelic acid and phenylglyoxylic acid. frontiersin.orgchemicalbook.com Therefore, using this compound as an internal standard allows for the precise measurement of phenylglyoxylic acid in urine samples, providing a reliable biomarker of exposure. researchgate.netfrontiersin.orgoup.com

Table 1: Properties of this compound

This interactive table provides key data for this compound.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈D₅NaO₃ | lgcstandards.com |

| Molecular Weight | 177.144 g/mol | lgcstandards.comlgcstandards.com |

| CAS Number | 2708283-39-8 | lgcstandards.com |

| Synonyms | Sodium 2-oxo-2-(phenyl-d5)acetate, Sodium benzoylformate-d5 | lgcstandards.com |

| Isotopic Purity | Minimum 99 atom % D | lgcstandards.com |

| Chemical Purity | Minimum 98% | lgcstandards.com |

| Unlabeled CAS | 43165-51-1 (for Sodium Phenylglyoxylate) | lgcstandards.comchemicalbook.com |

Historical Trajectories and Current Research Paradigms Involving Isotopic Tracers in Organic and Analytical Chemistry

The use of isotopic tracers has a rich history, beginning with the application of radioactive isotopes (radioisotopes) to trace the paths of elements and compounds in various systems. britannica.comslideshare.net This early work laid the groundwork for understanding reaction mechanisms and material transport. britannica.com Over time, the focus expanded to include stable, non-radioactive isotopes, which offered significant advantages in terms of safety and the ability to conduct studies in living organisms without the complications of radioactivity. studysmarter.co.uksigmaaldrich.com

The current paradigm in analytical chemistry heavily relies on stable isotope-labeled compounds as internal standards for quantitative analysis. clearsynth.compubcompare.aisigmaaldrich.com The development of highly sensitive instrumentation, especially LC-MS/MS, has made this approach a gold standard. sigmaaldrich.com This technique, known as isotope dilution mass spectrometry, is renowned for its accuracy and precision. metwarebio.compubcompare.ai It effectively compensates for variations during sample processing and analysis, such as sample loss or "matrix effects," where other components in a complex mixture like urine or plasma can interfere with the measurement of the target analyte. clearsynth.comresearchgate.net

Today, deuterated standards like this compound are indispensable tools. pubcompare.ai Their application is central to numerous research and diagnostic fields, including:

Metabolomics: To study the intricate network of metabolic pathways. clearsynth.comwikipedia.org

Pharmacokinetics: To track the absorption, distribution, metabolism, and excretion of drugs. pubcompare.aimedchemexpress.com

Environmental Monitoring: To quantify the presence of pollutants and their metabolites in the environment. clearsynth.comwur.nl

Clinical Chemistry: For the accurate diagnosis and monitoring of diseases through the measurement of biomarkers. sigmaaldrich.comfrontiersin.org

The use of this compound in assessing styrene exposure is a clear example of this modern paradigm, where a precisely engineered isotopic probe enables reliable and accurate findings in complex biological samples. researchgate.netfrontiersin.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 2708283-39-8 |

| Sodium Phenylglyoxylate | 43165-51-1 |

| Deuterium | 16873-17-9 |

| Carbon-13 | 14762-74-4 |

| Nitrogen-15 | 14390-96-6 |

| Styrene | 100-42-5 |

| Mandelic Acid | 90-64-2 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H5NaO3 |

|---|---|

Molecular Weight |

177.14 g/mol |

IUPAC Name |

sodium;2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |

InChI |

InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1/i1D,2D,3D,4D,5D; |

InChI Key |

GGDFZLZSWSCHFU-GWVWGMRQSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)[O-])[2H])[2H].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Labeled Phenylglyoxylates

Strategies for Regioselective Deuterium (B1214612) Incorporation into Aromatic Systems

Regioselective deuteration involves the specific placement of deuterium atoms at desired positions within a molecule's aromatic ring. This precision is crucial for studying specific metabolic pathways or enhancing a drug's properties. nih.govnih.gov

Several methods have been developed for the regioselective deuteration of aromatic compounds. nih.gov One common approach is catalytic hydrogen isotope exchange (HIE) . researchgate.netacs.org This method often employs transition metal catalysts, such as iridium, rhodium, palladium, or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netacs.orgjst.go.jp The choice of catalyst and directing groups on the aromatic ring can guide the deuterium to specific positions, such as the ortho-position relative to a substituent. rsc.orgsnnu.edu.cn For instance, iridium catalysts have shown high efficiency for ortho-directed HIE reactions. acs.org

Another strategy involves electrophilic aromatic substitution , where a catalytic amount of acid in D₂O can promote the exchange of hydrogen for deuterium on activated aromatic rings. nih.gov Metal-free approaches are also emerging, utilizing photoexcitation or triaryl carbenium ions to mediate H/D exchange with D₂O as the deuterium source. researchgate.netnih.gov These methods offer alternatives to traditional metal-catalyzed reactions and can provide different regioselectivity. researchgate.net

For the synthesis of Phenyl-d5-glyoxylate, where all five hydrogens on the phenyl ring are replaced by deuterium, methods that achieve high levels of deuteration across the entire aromatic system are necessary. This can be achieved through prolonged reaction times, specific catalysts, or by starting with a pre-deuterated precursor like benzene-d6 (B120219). rsc.org

Approaches to Glyoxylate (B1226380) Moiety Synthesis from Labeled Precursors

Once a deuterated aromatic precursor, such as benzene-d6 or a deuterated toluene (B28343) derivative, is obtained, the next step is the synthesis of the glyoxylate moiety. The glyoxylate functional group (-COCOOH) is a key component of Sodium Phenyl-d5-glyoxylate.

One established method for synthesizing α-keto acids, such as phenylglyoxylic acid, is through the oxidation of a corresponding precursor . For example, a deuterated mandelic acid or a deuterated styrene (B11656) derivative could be oxidized to yield the desired deuterated phenylglyoxylic acid.

Another approach involves the Friedel-Crafts acylation of a deuterated aromatic compound, like benzene-d6, with an appropriate acylating agent, such as oxalyl chloride. mdpi.com This reaction directly introduces the keto-acid functionality onto the deuterated aromatic ring.

The glyoxylate cycle , a metabolic pathway found in some organisms, involves the conversion of acetyl-CoA to succinate (B1194679) and glyoxylate. nih.govwikipedia.org While primarily a biological pathway, the enzymes involved, such as isocitrate lyase and malate (B86768) synthase, can be harnessed for the biotechnological production of glyoxylate and related compounds. nih.gov Isotope labeling experiments using deuterated substrates can be employed in these biological systems to produce labeled glyoxylate. uni-bonn.de

Multi-Step Synthesis Pathways for Deuterated Alpha-Keto Acids

The synthesis of deuterated α-keto acids like this compound often involves a multi-step process. savemyexams.com These pathways are designed to efficiently incorporate the deuterium label and then construct the final molecule.

A typical multi-step synthesis might begin with a commercially available deuterated starting material, such as benzene-d6. The synthesis could proceed as follows:

Friedel-Crafts acylation: Benzene-d6 reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone-d5.

Oxidation: The methyl group of acetophenone-d5 is then oxidized to a carboxylic acid. A common method is the haloform reaction or oxidation with a strong oxidizing agent like potassium permanganate. This step, however, might not directly yield the α-keto acid.

A more direct route involves the oxidation of a deuterated styrene or a similar precursor. Alternatively, starting from a deuterated toluene, one could perform side-chain bromination followed by hydrolysis and oxidation. rsc.org

The synthesis of α-keto acids can also be achieved from dicarbonyl compounds like diethyl oxalate (B1200264). mdpi.com A deuterated aryl Grignard reagent, prepared from a deuterated bromobenzene, could react with diethyl oxalate to form the corresponding α-keto ester, which is then hydrolyzed to the α-keto acid. rsc.org

| Starting Material | Key Intermediates | Final Product |

| Benzene-d6 | Acetophenone-d5, Mandelic acid-d5 | Phenyl-d5-glyoxylic acid |

| Toluene-d8 | Benzyl bromide-d7, Benzaldehyde-d6 | Phenyl-d5-glyoxylic acid |

| Bromobenzene-d5 | Phenyl-d5-magnesium bromide | Phenyl-d5-glyoxylic acid |

Purification and Isotopic Enrichment Methodologies for Deuterated Organic Compounds

After synthesis, the deuterated compound must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard purification techniques for organic compounds, such as column chromatography, recrystallization, and distillation, are employed. rsc.org

Isotopic enrichment refers to the process of increasing the percentage of the desired isotope (in this case, deuterium) in the final product. Achieving high isotopic enrichment is crucial for many applications of labeled compounds. acs.org

Several strategies can be used to enhance isotopic enrichment:

Use of highly enriched starting materials: Starting with a precursor that already has a high deuterium content simplifies the process.

Iterative deuteration: Repeating the deuteration step multiple times can increase the level of deuterium incorporation. nih.gov

Equilibrium-driven exchange: In HIE reactions, using a large excess of the deuterium source (e.g., D₂O) can drive the equilibrium towards the deuterated product. acs.org

Specialized separation techniques: While challenging, certain chromatographic methods can sometimes separate isotopologues (molecules that differ only in their isotopic composition).

The purity and isotopic enrichment of the final product are typically determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . pharmaffiliates.comrsc.org High-resolution mass spectrometry (HR-MS) is particularly useful for determining the isotopic distribution and confirming the molecular formula. rsc.org

Challenges in Achieving High Isotopic Purity and Stereochemical Control in Deuteration Reactions

Synthesizing deuterated compounds with high isotopic purity presents several challenges. nih.gov

Incomplete Deuteration: Achieving 100% deuterium incorporation is often difficult. Reactions may not go to completion, or some positions on the molecule may be less reactive towards deuteration. This results in a mixture of isotopologues with varying numbers of deuterium atoms. nih.gov

Isotopic Scrambling: In some cases, deuterium atoms may not be incorporated at the intended positions, or they may migrate to other parts of the molecule during the reaction. This is known as isotopic scrambling and can be influenced by the reaction mechanism and conditions.

Back-Exchange: During workup or purification, particularly in the presence of protic solvents like water or methanol, there is a risk of the incorporated deuterium atoms exchanging back to hydrogen, thus lowering the isotopic purity.

Stereochemical Control: For molecules with chiral centers, introducing deuterium can sometimes affect the stereochemistry. It is challenging to control both the isotopic labeling and the stereochemical outcome of a reaction simultaneously.

Overcoming these challenges often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The development of more selective and efficient deuteration methods is an ongoing area of research. nih.gov

Development of Novel Hydrogen/Deuterium Exchange Reactions for Targeted Labeling

The field of isotopic labeling is continuously evolving, with researchers developing new and improved methods for targeted deuteration. nih.govnih.gov

Recent advancements include:

Photocatalysis: Visible-light-mediated, metal-free deuteration reactions have been developed, offering a milder and more environmentally friendly alternative to traditional methods. researchgate.netresearchgate.net These reactions can exhibit high selectivity for specific positions on the aromatic ring.

Homogeneous Catalysis: The development of new homogeneous catalysts, such as those based on iridium or palladium with specific ligands, has led to more efficient and selective H/D exchange reactions. researchgate.netacs.org These catalysts can operate under milder conditions and offer better control over regioselectivity.

Continuous-Flow Technology: Continuous-flow reactors are being explored for deuteration reactions. This technology allows for precise control over reaction parameters and can facilitate iterative deuteration processes to achieve high isotopic purity. researchgate.net

Metal-Free H/D Exchange: New metal-free methods are being investigated, such as those using triaryl carbenium ions or exploiting the enhanced basicity of excited-state aromatics, to achieve deuteration without the need for transition metals. researchgate.netnih.gov

These novel methods aim to address the limitations of existing techniques, providing more efficient, selective, and sustainable routes to deuterated compounds like this compound. researchgate.netacs.org

Applications of Sodium Phenyl D5 Glyoxylate in Mechanistic Elucidation Studies

Investigation of Reaction Mechanisms via Isotopic Tracing and Fate Mapping

Isotopic tracing is a fundamental technique used to follow the path of a molecule or its fragments through a complex series of reactions. By strategically placing a "heavy" isotope like deuterium (B1214612) (²H or D) on a molecule, scientists can track its journey and ultimate fate using analytical methods sensitive to mass, such as mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. medchemexpress.comresearchgate.net

In this context, Sodium Phenyl-d5-glyoxylate serves as an ideal tracer. When introduced into a chemical reaction, the d5-phenyl group acts as an unmistakable signature. Researchers can analyze the reaction mixture at various stages to identify intermediates and final products that contain this deuterated ring. This process, known as fate mapping, helps to construct a step-by-step picture of the reaction mechanism. For instance, if a reaction involves the transfer of the phenylglyoxylate (B1224774) moiety, mass spectrometry can definitively confirm whether the deuterated phenyl group is present in the final product, thereby validating the proposed mechanistic pathway. nih.gov

Table 1: Hypothetical Mass Spectrometry Data for Fate Mapping of a Reaction Involving this compound

| Compound | Expected Formula | Expected m/z (Unlabeled) | Observed m/z (d5-Labeled) | Interpretation |

| Phenylglyoxylic Acid | C₈H₆O₃ | 150.03 | 155.06 | Starting material or unreacted species |

| Mandelic Acid | C₈H₈O₄ | 168.04 | 173.07 | Product of reduction, phenyl ring remains intact |

| Benzoic Acid | C₇H₆O₂ | 122.04 | 127.07 | Product of oxidative decarboxylation, phenyl ring is transferred |

| Phenylglyoxal | C₈H₆O₂ | 134.04 | 139.07 | Intermediate formed via partial reduction |

This interactive table illustrates how the 5-dalton mass shift allows for unambiguous identification of products derived from the labeled starting material.

Quantification and Interpretation of Kinetic Isotope Effects (KIEs) in Organic Transformations

The Kinetic Isotope Effect (KIE) is a phenomenon where changing an atom in a reactant to one of its heavier isotopes alters the rate of a chemical reaction. libretexts.orgnumberanalytics.com This effect is particularly pronounced when a bond to the isotope is broken or formed in the rate-determining step of the reaction. princeton.edu The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond, meaning it requires more energy to break. numberanalytics.comprinceton.edu

By comparing the reaction rate of a process using normal sodium phenylglyoxylate (kH) with the rate using this compound (kD), scientists can calculate the KIE (kH/kD).

A primary KIE (typically kH/kD > 2) is observed if a C-H bond on the phenyl ring is cleaved during the rate-limiting step.

A secondary KIE (kH/kD is often between 0.7 and 1.5) may be seen if the hybridization of the carbon atom attached to the deuterium changes during the reaction.

A KIE value close to 1 (kH/kD ≈ 1) indicates that the C-H bonds on the phenyl ring are not significantly involved in the rate-determining step. libretexts.orgprinceton.edu

This makes this compound invaluable for studying electrophilic aromatic substitution, oxidation, or other reactions where the phenyl ring is an active participant.

Table 2: Kinetic Isotope Effect Data for a Hypothetical Aromatic Hydroxylation Reaction

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | KIE (kH/kD) | Mechanistic Implication |

| Sodium Phenylglyoxylate | 3.6 x 10⁻⁴ | 4.5 | C-H bond cleavage on the phenyl ring is part of the rate-determining step. princeton.edunih.gov |

| This compound | 0.8 x 10⁻⁴ |

This interactive table demonstrates a significant primary KIE, providing strong evidence for a specific reaction mechanism.

Role in Enzyme Catalysis Research and Biochemical Reaction Pathway Determination

The principles of isotopic tracing and KIE analysis are directly applicable to the study of enzyme-catalyzed reactions. Enzymes are highly specific catalysts, and understanding their mechanisms is crucial in biochemistry and drug development. mdpi-res.com this compound can be used as a probe to investigate enzymes that process phenyl-containing compounds, such as oxidases or dehydrogenases.

By feeding the d5-labeled substrate to an enzyme, researchers can use mass spectrometry to identify the exact structure of the product, revealing, for example, the precise position of an enzymatic hydroxylation on the phenyl ring. nih.gov Furthermore, measuring the enzyme's kinetic parameters (like kcat and Km) with both the labeled and unlabeled substrates can reveal significant KIEs. A KIE on the catalytic step (kcat) provides powerful evidence that C-H bond breaking is a key part of the enzyme's chemical mechanism, helping to map out the biochemical reaction pathway. nih.gov

Table 3: Hypothetical Enzyme Kinetic Parameters for a Flavoprotein Oxidase

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | KIE on kcat |

| Sodium Phenylglyoxylate | 150 | 25.0 | 1.67 x 10⁵ | 3.8 |

| This compound | 155 | 6.6 | 4.26 x 10⁴ |

This interactive table shows that while the enzyme's binding affinity (Km) is unaffected, the catalytic rate (kcat) is significantly slower for the deuterated substrate, pointing to C-H bond cleavage as the rate-limiting chemical step in the enzyme's active site. nih.gov

Application in Investigating Metabolic Pathways and Biotransformation Research

Biotransformation is the process by which living organisms modify chemical substances, a central field of study in pharmacology and toxicology. nih.govnih.gov this compound is an excellent tool for these studies. When administered to a biological system (e.g., cell cultures, animal models), the d5-label acts as a tracer that allows its metabolic fate to be followed. medchemexpress.com

Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can screen biological fluids (like plasma or urine) for metabolites that contain the d5-phenyl signature. researchgate.net This allows for the confident identification of various metabolic products, such as hydroxylated derivatives or conjugates with endogenous molecules like glycine (B1666218) or glucuronic acid. researchgate.net Mapping these metabolites helps to identify the primary metabolic pathways and the enzymes responsible for breaking down the parent compound, providing critical information for drug development and safety assessment. nih.govresearchgate.net

Table 4: Identified Metabolites of this compound in a Hypothetical Biotransformation Study

| Metabolite ID | Detected Structure (d5-labeled) | Detection Method | Implied Metabolic Pathway |

| M1 | 4-Hydroxy-phenyl-d4-glyoxylic acid | LC-MS/MS | Phase I Oxidation (Cytochrome P450) nih.gov |

| M2 | Phenyl-d5-acetylglycine | LC-MS/MS | Conjugation with Glycine researchgate.net |

| M3 | Mandelic-d5-acid | LC-MS/MS | Phase I Reduction |

| M4 | Benzoic-d5-acid | LC-MS/MS | Oxidative Decarboxylation |

This interactive table outlines potential metabolites, linking their structures to major biotransformation pathways.

Utility in Advanced Chemical Synthesis and Derivatization for Research

As a Precursor for the Synthesis of Other Deuterated Organic Molecules and Building Blocks

The strategic placement of five deuterium (B1214612) atoms on the phenyl ring makes Sodium Phenyl-d5-glyoxylate a key starting material for creating other deuterated organic molecules. lgcstandards.com The presence of deuterium can significantly alter the pharmacokinetic properties of a molecule, which is a critical consideration in drug design. enamine.net The glyoxylate (B1226380) moiety, containing both a ketone and a carboxylate, is a versatile functional group that can undergo a wide range of chemical transformations. ethernet.edu.et This reactivity allows chemists to use this compound as a scaffold, building more complex structures upon its deuterated phenyl core.

The compound's utility as a precursor stems from the ability to selectively react with the glyoxylate group without affecting the deuterated ring. This preserves the isotopic label in the final product. Common reactions include reduction of the ketone, esterification of the carboxylate, or reactions involving enolate chemistry. acs.org These transformations convert the initial building block into new, more complex deuterated molecules that can be used in various research fields, from materials science to medicinal chemistry. For example, reduction can yield deuterated mandelic acid derivatives, while reactions with organometallic reagents can lead to the formation of new carbon-carbon bonds, expanding the molecular framework.

| Transformation Type | Reagent/Condition | Resulting Deuterated Moiety | Potential Application |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Phenyl-d5-mandelic acid derivative | Synthesis of labeled metabolites |

| Wittig Reaction | Phosphonium ylide | Phenyl-d5-cinnamic acid derivative | Precursor for labeled polymers |

| Grignard Reaction | Alkyl/Aryl-MgBr | Phenyl-d5-substituted α-hydroxy acid | Building block for complex molecules |

| Esterification | Alcohol, Acid catalyst | Phenyl-d5-glyoxylate ester | Intermediate for further synthesis |

Application in the Research Synthesis of Complex Labeled Pharmaceutical Intermediates

In pharmaceutical research, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways, determining drug pharmacokinetics, and serving as internal standards in quantitative bioanalysis. this compound serves as a specialized starting material for the synthesis of complex pharmaceutical intermediates that contain a deuterated phenyl group. lgcstandards.comncsu.edu The incorporation of deuterium can inhibit certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, leading to improved drug stability and a more favorable pharmacokinetic profile. enamine.net

The synthesis of these complex intermediates often involves multi-step sequences where the deuterated building block is introduced at an early stage. For instance, the phenyl-d5-glyoxylate core can be elaborated into more complex structures that mimic the non-labeled active pharmaceutical ingredients. These labeled intermediates are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). By tracing the fate of the deuterated label, researchers can identify metabolites and gain insights into the drug's mechanism of action and potential drug-drug interactions. mountainscholar.org

| Intermediate Class | Synthetic Strategy | Research Application |

| Labeled Amino Acids | Reductive amination of the glyoxylate | Studying amino acid metabolism and protein synthesis |

| Deuterated Heterocycles | Condensation reactions with dinucleophiles | Tracing the metabolic fate of heterocyclic drugs |

| Labeled Enzyme Inhibitors | Modification to mimic enzyme substrate | Investigating enzyme mechanisms and inhibitor binding |

| Isotope Dilution Standards | Synthesis of the labeled analogue of a drug metabolite | Quantitative mass spectrometry in pharmacokinetic studies |

Contributions to the Development of Chiral Labeled Compounds for Stereochemical Research

The study of stereochemistry is fundamental in pharmaceutical science, as the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. food.gov.uk this compound is a prochiral molecule, and its glyoxylate functional group provides a handle for introducing chirality through asymmetric synthesis. wisconsin.edu This allows for the creation of enantiomerically pure, deuterated compounds that are invaluable for stereochemical research. acs.org

Asymmetric reduction of the ketone in the glyoxylate moiety using chiral catalysts or reagents can produce chiral, deuterated mandelic acid derivatives with high enantiomeric excess. hku.hk Similarly, asymmetric addition reactions to the carbonyl group can establish a new stereocenter. ncsu.edu These chiral-labeled compounds enable researchers to study the stereoselectivity of biological processes, such as enzyme-catalyzed reactions or binding to chiral receptors. By using a deuterated enantiomer, it is possible to track its individual metabolic fate in the presence of its non-deuterated counterpart, providing a powerful tool for understanding stereospecific ADME processes. food.gov.uk

| Asymmetric Reaction | Chiral Influence | Product Type | Stereochemical Research Focus |

| Asymmetric Hydrogenation | Chiral metal-ligand complex (e.g., Ru-BINAP) | Enantiopure Phenyl-d5-mandelic acid | Differentiating metabolic pathways of enantiomers |

| Chiral Auxiliary-Mediated Addition | Covalently attached chiral auxiliary | Diastereomerically pure intermediates | Probing stereospecific drug-receptor interactions |

| Organocatalytic Aldol Reaction | Chiral amine catalyst (e.g., proline) | Chiral β-hydroxy ketone derivatives | Elucidating the stereochemical course of enzymatic reactions |

| Enantioselective Ene Reaction | Chiral Lewis acid | Chiral homoallylic alcohols | Synthesis of complex chiral natural product analogues |

Advanced Analytical and Spectroscopic Methodologies Applied to Sodium Phenyl D5 Glyoxylate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Distribution Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides a robust method for determining the isotopic purity and the specific sites of deuterium (B1214612) incorporation in Sodium Phenyl-d5-glyoxylate. rsc.orgrsc.org Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are employed to achieve a comprehensive analysis.

In ¹H NMR, the isotopic purity is assessed by quantifying the reduction in the signal intensity of the phenyl protons. The integration of the residual proton signals in the aromatic region is compared to the integration of a known internal standard or to the signal of the non-deuterated portion of the molecule, if one exists. The percentage of deuteration can be calculated from this comparison. For highly deuterated compounds, where residual proton signals are very weak, deuterium NMR can be a more effective technique. sigmaaldrich.com

²H NMR directly detects the deuterium nuclei, providing a spectrum with peaks corresponding to the deuterated positions. This confirms that the deuterium atoms are located on the phenyl ring as intended. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for straightforward spectral assignment. Furthermore, the integration of the deuterium signals can be used to confirm the isotopic enrichment. nih.gov A combination of ¹H and ²H NMR provides a precise determination of the isotopic abundance in deuterated compounds. nih.gov

Table 1: Representative ¹H NMR Data for Isotopic Purity Calculation of this compound

| Signal | Chemical Shift (ppm) | Integration (Relative) | Calculation of Deuteration |

|---|---|---|---|

| Phenyl Protons (theoretical, non-deuterated) | 7.4 - 7.9 | 5.00 | - |

| Phenyl Protons (observed, deuterated) | 7.4 - 7.9 | 0.05 | (5.00 - 0.05) / 5.00 * 100% = 99% |

Note: This table is for illustrative purposes and actual values may vary.

Mass Spectrometry (MS) Techniques for Isotopic Abundance Determination and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to ascertain its isotopic composition. For this compound, MS is crucial for confirming the incorporation of five deuterium atoms and for quantifying its abundance. rsc.orgrsc.org

The analysis involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). The mass spectrum of the unlabeled sodium phenylglyoxylate (B1224774) would show a prominent peak for the molecular ion. In the case of this compound, the molecular ion peak will be shifted by 5 mass units, corresponding to the five deuterium atoms. The relative intensities of the peaks for the unlabeled compound and the deuterated isotopologues are used to calculate the isotopic enrichment. nih.gov It is important to correct for the natural abundance of heavy isotopes (e.g., ¹³C) to avoid systematic errors in the determination of isotopic abundance. nih.gov

Table 2: Hypothetical Mass Spectral Data for this compound

| Isotopologue | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

|---|---|---|

| d0 (unlabeled) | 172.0 | 0.5 |

| d1 | 173.0 | 1.0 |

| d2 | 174.0 | 2.5 |

| d3 | 175.0 | 5.0 |

| d4 | 176.0 | 15.0 |

Note: This table is for illustrative purposes and actual values may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Research Purity and Quantification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. This technique is extensively used for determining the chemical purity of this compound and for its quantification in complex biological matrices. nih.gov

In a typical LC-MS analysis, the compound is first separated from impurities on an HPLC column, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides selective and sensitive detection, allowing for accurate quantification even at low concentrations. When used as an internal standard, a known amount of this compound is added to samples containing the unlabeled analyte. The ratio of the analyte's response to the internal standard's response is used to construct a calibration curve for accurate quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and analysis of compounds. However, GC-MS is suitable only for volatile and thermally stable compounds. nih.gov this compound is a salt and is non-volatile. Therefore, direct analysis by GC-MS is not feasible.

To make it amenable to GC-MS analysis, this compound must be chemically modified into a volatile derivative. A common derivatization technique is silylation, where the active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. unina.itmdpi.com For this compound, both the carboxylic acid and the alpha-keto group can be silylated to produce a volatile derivative that can be readily analyzed by GC-MS. This approach is particularly useful for identifying and quantifying the compound in matrices where LC-MS may not be suitable.

Utilization as an Internal Standard in Research Bioanalytical Assays

One of the most significant applications of this compound is its use as an internal standard in bioanalytical assays. scispace.comtexilajournal.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry because they have nearly identical physicochemical properties to the analyte of interest. researchgate.netkcasbio.com

When this compound is used as an internal standard for the quantification of unlabeled sodium phenylglyoxylate, it is added to the sample at a known concentration before sample preparation. biopharmaservices.com Because the deuterated standard and the analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. clearsynth.comnih.gov This co-elution and similar ionization behavior allow the SIL-IS to compensate for matrix effects, which are a common source of inaccuracy in bioanalytical methods. myadlm.org The ratio of the analyte to the internal standard is measured, leading to highly accurate and precise quantification. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Research of Deuterated Analogs

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure, bonding, and conformational preferences of molecules. nih.gov When hydrogen atoms are replaced with deuterium in this compound, the vibrational frequencies of the bonds involving these atoms are altered.

The C-D stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is predictable and can be used to confirm the sites of deuteration. researchgate.net By comparing the IR and Raman spectra of the deuterated and undeuterated compounds, researchers can gain insights into the conformational changes that may occur upon isotopic substitution. researchgate.net These techniques are also useful for studying intermolecular interactions, such as hydrogen bonding, which can be affected by deuteration. nih.gov

Table 3: Comparison of Typical C-H and C-D Vibrational Frequencies

| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H/C-D Stretch | 3000 - 3100 | 2200 - 2300 |

Note: This table provides approximate frequency ranges.

Theoretical and Computational Investigations of Sodium Phenyl D5 Glyoxylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For Sodium Phenyl-d5-glyoxylate, these calculations can provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern its chemical behavior.

By solving approximations of the Schrödinger equation, researchers can determine key electronic descriptors. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). For this compound, the MEP would likely show a high negative potential around the carboxylate and keto groups, indicating these as primary sites for interaction with cations and other electrophiles.

Table 1: Predicted Electronic Properties of Phenylglyoxylic Acid (as a proxy for the Phenyl-d5-glyoxylate anion) (Note: This table presents hypothetical data based on typical DFT calculation outputs for similar aromatic keto-acids. Actual values for this compound would require specific calculations.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -2.1 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e | Suggests a significant partial negative charge, making it a likely site for electrophilic interaction. |

| Mulliken Charge on Carboxylate Oxygens | -0.70 e | Indicates a strong negative charge localization, highlighting its role in ionic bonding with sodium. |

These quantum chemical predictions are foundational for understanding the intrinsic reactivity of this compound, guiding further studies into its chemical transformations and interactions.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis of Labeled Species

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding its behavior in a solvent, typically water, and for exploring its conformational flexibility. These simulations can reveal how the deuterated phenyl ring and the glyoxylate (B1226380) moiety interact with surrounding solvent molecules.

In a typical MD simulation, the system (this compound and a box of water molecules) is allowed to evolve according to the laws of classical mechanics. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By tracking the trajectories of all atoms, one can analyze various structural and dynamic properties.

Key analyses from MD simulations include:

Radial Distribution Functions (RDFs): These describe how the density of solvent molecules varies as a function of distance from a particular atom or group on the solute. For this compound in water, RDFs would likely show a strong ordering of water molecules around the polar carboxylate group, forming a distinct hydration shell.

Solvent Accessible Surface Area (SASA): This metric quantifies the surface area of the molecule that is accessible to the solvent. Changes in SASA over time can indicate conformational changes that either expose or shield certain parts of the molecule from the solvent.

Conformational Analysis: While the phenyl ring itself is rigid, the orientation of the glyoxylate group relative to the ring can vary. MD simulations can explore the rotational energy barrier around the C-C bond connecting the phenyl and glyoxylate groups, identifying the most stable conformations in solution.

Table 2: Simulated Solvation and Conformational Properties of Phenylglyoxylate (B1224774) in Water (Note: This table contains illustrative data that could be obtained from an MD simulation of the non-deuterated analogue in a water box.)

| Parameter | Simulated Result | Interpretation |

| First Hydration Shell of Carboxylate | ~6 water molecules | Strong hydrogen bonding and ion-dipole interactions with the solvent. |

| Average SASA | 220 Ų | Represents the average exposure of the molecule to the aqueous environment. |

| Dihedral Angle (O=C-C=C) | Bimodal distribution around 25° and 155° | Indicates two primary low-energy conformations of the glyoxylate group relative to the phenyl ring. |

| Self-Diffusion Coefficient of Water | Slightly reduced in the first solvation shell | Reflects the structuring of water molecules around the solute due to interactions. |

These simulations provide a dynamic picture of how this compound interacts with its environment, which is crucial for understanding its solubility, stability, and transport properties.

Computational Studies on Deuterium (B1214612) Isotope Effects and Related Energetic Landscapes

A primary reason for using computational methods to study this compound is to understand the consequences of deuterium substitution, known as kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium on the phenyl ring primarily affects the vibrational frequencies of the C-D bonds compared to C-H bonds. This difference in zero-point energy (ZPE) can influence reaction rates and equilibria.

Computational chemistry can predict these effects by calculating the potential energy surface (PES) for a given reaction. The PES is a mathematical representation of the energy of a system as a function of the positions of its atoms. lsu.edu Transition states, which are saddle points on the PES, represent the energy barrier that must be overcome for a reaction to occur.

By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the ZPE for each can be determined. The difference in the activation energy due to these ZPE differences gives a theoretical prediction of the KIE. For reactions involving the cleavage of a C-H/C-D bond on the aromatic ring, a significant primary KIE would be expected. For reactions where the aromatic ring is not directly involved in bond breaking at the transition state, a smaller secondary KIE might be observed due to electronic or steric effects.

Table 3: Hypothetical Computational Data for a Reaction Involving the Phenyl Ring (Note: This table illustrates the type of data generated in a computational study of a kinetic isotope effect for a hypothetical reaction, such as electrophilic aromatic substitution.)

| Parameter | Phenylglyoxylate (H) | Phenyl-d5-glyoxylate (D) |

| Reactant ZPE | 120.5 kcal/mol | 118.9 kcal/mol |

| Transition State ZPE | 118.2 kcal/mol | 117.0 kcal/mol |

| Calculated Activation Energy (ΔE‡) | 25.0 kcal/mol | 25.4 kcal/mol |

| Predicted KIE (kH/kD) | 1.98 | - |

These computational studies are essential for interpreting experimental results and for gaining a deeper understanding of reaction mechanisms involving deuterated compounds.

Structure-Activity Relationship (SAR) Modeling within Research Contexts for Deuterated Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of compounds with their biological activity or a specific chemical property. nih.gov In the context of deuterated compounds like this compound, SAR modeling can be used to understand how isotopic labeling influences a particular activity.

The fundamental principle of SAR is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. nih.gov These properties can be calculated computationally and are known as molecular descriptors. Examples include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For a series of related compounds, including deuterated and non-deuterated analogues, a QSAR model can be built by finding a mathematical relationship between the calculated descriptors and the experimentally measured activity.

Activity = f(Descriptor1, Descriptor2, ...)

While there are no specific published SAR studies for this compound, one could hypothetically investigate its effect on a biological target. In such a study, the deuteration would be treated as a structural modification. The model could then reveal which properties, subtly altered by the deuterium substitution, are most critical for the observed activity. For instance, the slightly smaller van der Waals radius and lower polarizability of deuterium compared to hydrogen could influence binding affinity to a protein.

Table 4: Example Molecular Descriptors for a Hypothetical SAR Study (Note: This table lists descriptors that would be calculated for this compound and its non-deuterated counterpart in a QSAR study.)

| Descriptor | Type | Potential Influence |

| Molecular Weight | Physicochemical | Influences transport and diffusion. |

| LogP | Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. |

| Molecular Volume | Steric | Determines the fit within a binding site. |

| HOMO/LUMO Energies | Electronic | Relates to the potential for undergoing redox reactions or forming charge-transfer complexes. |

| Vibrational Frequencies | Isotopic | Directly related to the kinetic isotope effect and metabolic stability. |

By building such models, researchers can predict the activity of other related deuterated compounds and gain a more nuanced understanding of the role of isotopic substitution in modulating molecular function.

Emerging Research Avenues and Future Perspectives for Deuterated Glyoxylates

Expansion into New Interdisciplinary Research Applications (e.g., Materials Science, Environmental Tracing)

The unique properties of deuterated compounds are enabling their use in diverse fields beyond medicine and biology.

Environmental Tracing: Deuterated molecules have emerged as powerful tools for environmental tracing. zeochem.comzeochem.com Deuterium (B1214612) oxide (D₂O) is widely used in hydrology to study groundwater movement and distribution, as it is harmless and its movement patterns can be tracked with high sensitivity using mass spectrometry. zeochem.comisotope.com Of particular relevance to aromatic structures like Sodium Phenyl-d5-glyoxylate, fully deuterated aromatic hydrocarbons (such as benzene-d6 (B120219) and toluene-d8) have been successfully used as tracers to monitor the in-situ biodegradation of pollutants in contaminated groundwater. proquest.comosti.gov In these studies, the deuterated compounds act as internal standards, allowing researchers to distinguish between physical transport and actual degradation of the pollutants. proquest.com

Materials Science: In materials science, deuterium labeling is used to enhance the performance and longevity of organic electronic devices. The substitution of C-H bonds with stronger C-D bonds can improve the stability and operational lifetime of materials used in applications like organic light-emitting diodes (OLEDs). uwaterloo.cazeochem.com Furthermore, deuterated compounds are finding applications in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs). acs.orgescholarship.org MOFs are porous materials with applications in gas storage, separation, and catalysis. escholarship.orgcd-bioparticles.net Incorporating deuterated organic linkers into MOF structures can serve multiple purposes, from acting as a spectroscopic probe to study host-guest interactions within the framework to potentially altering the framework's stability or adsorption properties. acs.orgosti.gov

Advancements in Analytical Characterization Methodologies for Labeled Compounds

The precise characterization of deuterated compounds is essential to confirm the location and extent of deuterium incorporation. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation. In the context of deuterated compounds, both proton (¹H) and deuterium (²H) NMR are employed.

¹H NMR: This technique is used to verify the absence of hydrogen atoms at specific positions. The disappearance or reduction of a signal in the ¹H NMR spectrum compared to the non-deuterated analogue provides strong evidence of successful deuteration. nih.gov

²H NMR: This method directly detects the deuterium nuclei, providing unambiguous confirmation of deuterium incorporation. wikipedia.org While ²H NMR has a chemical shift range similar to ¹H NMR, it offers a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com Quantitative NMR (qNMR) methods that combine data from both ¹H and ²H spectra have been developed to provide highly accurate determinations of isotopic abundance. nih.gov

| Technique | Information Provided | Strengths | Limitations |

|---|---|---|---|

| ¹H NMR | Location and extent of deuteration (by signal absence). | High resolution, provides structural context. studymind.co.uk | Indirect detection of deuterium. |

| ²H NMR | Direct detection and quantification of deuterium. | Unambiguous confirmation of labeling, clean background. wikipedia.orgsigmaaldrich.com | Lower sensitivity and resolution compared to ¹H NMR. wikipedia.org |

| Mass Spectrometry (MS) | Overall deuterium content, isotopic distribution. | High sensitivity, determines number of incorporated deuterons. wikipedia.org | Does not typically provide positional information without fragmentation analysis. |

Prospects for the Development of Advanced Research Reagents and Probes based on Glyoxylate (B1226380) Scaffolds

The glyoxylate scaffold, characterized by its α-keto acid functionality, is a key structural motif in metabolism. nih.gov This makes it an attractive template for designing advanced research reagents and chemical probes to study enzyme function and metabolic pathways. nih.gov

Small-molecule probes are invaluable tools for identifying and characterizing enzymes within complex biological systems. nih.gov A probe based on a glyoxylate structure could potentially target enzymes that recognize α-keto acids as substrates or inhibitors, such as 2-oxoglutarate dependent oxygenases. nih.gov The incorporation of deuterium, as in this compound, would significantly enhance the utility of such probes in several ways:

Mechanistic Studies: Deuterium labels can be used as tracers to follow the metabolic fate of the probe within a cell or organism, helping to elucidate reaction mechanisms. simsonpharma.com

Modulation of Reactivity: The kinetic isotope effect associated with the C-D bond can be used to alter the probe's reactivity. For example, if a C-H bond at a labeled position is cleaved in the rate-determining step of an enzymatic reaction, the deuterated probe will react more slowly, which can be a useful tool for studying enzyme kinetics. acs.org

Analytical Applications: Deuterated compounds are widely used as internal standards for quantitative mass spectrometry because their chemical behavior is nearly identical to the non-deuterated analyte, but they are easily distinguished by their mass. acs.orgresearchgate.net A deuterated glyoxylate-based probe could serve as a precise standard for quantifying its non-deuterated counterpart in biological samples.

Spectroscopic Probing: The deuterium label provides a unique spectroscopic handle. It creates a "silent" position in ¹H NMR spectra, which can simplify the analysis of probe-protein interactions, and a distinct signal in ²H NMR for direct observation. nih.govwikipedia.org

The development of deuterated probes based on glyoxylate scaffolds therefore holds considerable promise for advancing our understanding of enzymology and metabolism, providing more sophisticated tools for biochemical and pharmacological research.

Q & A

Q. What are the primary applications of Sodium Phenyl-d5-glyoxylate in metabolic pathway studies?

this compound is a deuterated compound used as a stable isotopic tracer to investigate glyoxylate metabolism and its role in pathways like the glycine cleavage system or gluconeogenesis. Researchers employ it in in vitro or in vivo models to track deuterium incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR), ensuring minimal interference from endogenous non-deuterated analogs .

- Methodology : Design experiments using isotopically labeled cell cultures or animal models. Quantify deuterium enrichment using LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the deuterated fragment ions .

Q. How does the synthesis of this compound ensure isotopic purity, and what analytical methods validate this?

The compound is synthesized via deuteration of phenylglyoxylic acid precursors using deuterium oxide (D₂O) or catalytic exchange methods. Isotopic purity (≥99 atom% D) is confirmed using:

- High-resolution mass spectrometry (HRMS) to distinguish mass shifts from deuterium substitution.

- ¹H NMR to verify the absence of non-deuterated protons in the aromatic (C₆D₅) and glyoxylate moieties .

- Table 1 : Typical isotopic purity validation

| Method | Target Signal | Detection Limit | Reference |

|---|---|---|---|

| HRMS | m/z 177.14 | 0.1 atom% D | |

| ¹H NMR | δ 7.5–8.0 ppm | 0.5% non-D |

Q. What precautions are critical when handling this compound in experimental settings?

- Storage : Maintain at –20°C in anhydrous conditions to prevent hydrolysis of the glyoxylate group.

- Solubility : Use deuterated solvents (e.g., D₂O, d6-DMSO) to avoid proton exchange, which compromises isotopic integrity .

- Safety : While classified as non-hazardous, use gloves and conduct experiments in fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers address contradictory data in deuterium tracing studies involving this compound?

Contradictions often arise from:

- Isotopic dilution : Non-deuterated metabolites in biological matrices diluting the tracer signal. Solution : Use kinetic modeling to account for dilution effects and validate with internal standards .

- Enzymatic discrimination : Enzymes like glyoxylate reductase may exhibit kinetic isotope effects (KIE) for deuterated substrates. Solution : Compare reaction rates between deuterated and non-deuterated analogs using stopped-flow spectrometry .

Q. What experimental design considerations optimize the use of this compound in NMR-based flux analysis?

- Pulse sequences : Use ²H-decoupled ¹³C NMR to enhance sensitivity for detecting deuterated glyoxylate derivatives.

- Quantification : Integrate cross-polarization magic-angle spinning (CP-MAS) NMR for solid-state samples or hyperpolarization techniques for low-concentration metabolites .

- Control experiments : Include non-deuterated Sodium Phenyl-glyoxylate to benchmark baseline noise and isotopic background .

Q. How can researchers resolve challenges in synthesizing this compound with >99.5% isotopic purity?

- Deuteration optimization : Increase reaction time or temperature during catalytic exchange, but monitor for side reactions (e.g., decarboxylation).

- Purification : Use ion-exchange chromatography to separate deuterated products from non-deuterated byproducts.

- Validation : Pair HRMS with tandem MS/MS to confirm isotopic distribution patterns .

Q. What strategies mitigate isotopic interference in MS-based metabolomic studies using this compound?

- Chromatographic separation : Optimize HPLC gradients to resolve deuterated and non-deuterated isomers.

- Data processing : Apply software tools (e.g., XCMS, MZmine) to deconvolute overlapping isotopic peaks .

- Table 2 : Example MS parameters for minimizing interference:

| Parameter | Setting | Purpose |

|---|---|---|

| Collision Energy | 20–35 eV | Fragment deuterated ions |

| Resolution | ≥30,000 | Distinguish mass shifts |

Methodological Frameworks for Research Design

Q. How to formulate a hypothesis-driven research question using FINER criteria for studies involving this compound?

- Feasible : Ensure access to isotopic validation tools (e.g., HRMS).

- Novel : Investigate unexplored pathways, such as its role in mitochondrial redox balance.

- Ethical : Adhere to biosafety protocols for deuterated compound disposal .

- Example : "Does this compound alter glycine flux in hepatic ischemia-reperfusion injury models compared to non-deuterated analogs?" .

Q. What statistical approaches are recommended for analyzing time-resolved deuterium incorporation data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.